
Chemical and physical properties of
Dihydroartemisinin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dihydroartemisinin

Cat. No.: B15608711 Get Quote

An In-depth Technical Guide to Dihydroartemisinin: Chemical and Physical Properties

Introduction
Dihydroartemisinin (DHA), also known as artenimol, is a semi-synthetic derivative of

artemisinin, a compound extracted from the plant Artemisia annua. It is the active metabolite of

all artemisinin-based compounds and is a potent antimalarial drug in its own right.[1] Beyond its

well-established role in treating malaria, a growing body of research has highlighted its

significant anticancer properties, making it a molecule of intense interest in drug development.

[2][3] This technical guide provides a comprehensive overview of the core chemical and

physical properties of Dihydroartemisinin, details key experimental protocols for its analysis,

and visualizes its complex signaling pathways for researchers, scientists, and drug

development professionals.

Chemical Properties
Dihydroartemisinin is a sesquiterpene lactone containing a crucial 1,2,4-trioxane ring, which

is believed to be responsible for its therapeutic effects.[4] The chemical properties are

summarized below.
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Property Value Source(s)

Molecular Formula C₁₅H₂₄O₅ [5][6][7]

Molecular Weight 284.35 g/mol [7][8][9]

IUPAC Name

(3R,5aS,6R,8aS,9R,10S,12R,

12aR)-Decahydro-3,6,9-

trimethyl-3,12-epoxy-12H-

pyrano[4,3-j]-1,2-

benzodioxepin-10-ol

[10]

CAS Number 71939-50-9 [5][7]

Appearance
White crystalline powder or

needle-like crystals.
[5][8][11]

pKa (Predicted)
12.11 - 12.61 (Strongest

Acidic)
[8][12]

LogP (Predicted) 2.25 - 2.84 [6][12]

Physical Properties
The physical characteristics of DHA, particularly its solubility, are critical factors influencing its

bioavailability and formulation development.
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Property Value Source(s)

Melting Point 144 - 165 °C [5][8][11]

Solubility

Water Poorly soluble (<0.1 g/L). [4][13][14]

Organic Solvents
Soluble in chloroform, acetone,

ethyl acetate, and ethanol.
[5][11][14]

DMSO 41.67 - 52.5 mg/mL [7][8]

Density (Predicted) 1.24 - 1.3 g/cm³ [6][7][8]

Boiling Point (Predicted) 375.6 ± 42.0 °C at 760 mmHg [6][8]

Polar Surface Area 57.15 Å² [12]

Experimental Protocols
This section outlines the methodologies for key experiments related to the analysis and

characterization of Dihydroartemisinin.

Quantification of Dihydroartemisinin in Plasma via LC-
MS
Liquid chromatography-mass spectrometry (LC-MS) is a standard method for the sensitive and

specific quantification of DHA in biological matrices like human plasma.

Methodology Overview:

Sample Preparation: A simple liquid-liquid extraction is performed to isolate DHA from the

plasma matrix. The residue is then reconstituted in an appropriate solvent (e.g., acetonitrile)

for injection into the LC-MS system.[15]

Chromatographic Separation: Separation is achieved using a reverse-phase C18 column.

[15][16] An isocratic mobile phase, typically consisting of acetonitrile and water with a formic

acid modifier (e.g., 80:20 v/v), is used to elute the compound.[15][16]
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Mass Spectrometric Detection: A high-resolution mass spectrometer, such as an LTQ-

Orbitrap, is used for detection.[15][16] Detection is typically performed in positive ion mode,

monitoring for the protonated molecule [M+H]⁺ or related adducts and fragments. For DHA,

a common ion observed is m/z 267.15, corresponding to the neutral loss of water ([MH-

H₂O]⁺).[15]

Quantification: The concentration of DHA is determined by comparing the peak area of the

analyte to that of an internal standard (e.g., artemisinin) and referencing a standard curve.

[16] The limit of quantification (LOQ) for DHA can reach as low as 0.6 ng/mL.[16]
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Experimental Workflow: LC-MS Quantification of DHA

Sample Preparation

LC-MS Analysis

Data Processing

Plasma Sample Collection

Addition of Internal Standard

Liquid-Liquid Extraction

Evaporation & Reconstitution

Injection into HPLC

Inject Reconstituted Sample

C18 Reverse-Phase
Chromatographic Separation

Ionization (ESI/APCI)

Mass Spectrometry Detection
(e.g., Orbitrap)

Peak Integration

Acquire Mass Spectra

Standard Curve Generation

Concentration Calculation

end

Final DHA Concentration

Click to download full resolution via product page

Workflow for quantifying DHA in plasma using LC-MS.
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Cell Viability and Apoptosis Assays
To evaluate the anticancer activity of DHA, cell-based assays are crucial.

Methodology for Cell Viability (MTT/CCK-8 Assay):

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are then treated with varying concentrations of DHA (e.g., 0.2 µM to 600 µmol/L) for

specific time periods (e.g., 24, 48, 72 hours).[7]

Following treatment, a reagent such as MTT or CCK-8 is added to each well.

Viable cells metabolize the reagent, producing a colored formazan product.

The absorbance of the solution is measured using a microplate reader, which correlates with

the number of viable cells.

Methodology for Apoptosis Detection (Western Blot):

Cells are treated with DHA as described above.

Total protein is extracted from the cells.

Protein concentration is quantified to ensure equal loading.

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

The membrane is incubated with primary antibodies specific for apoptosis-related proteins

(e.g., Bax, Bcl-2, cleaved Caspase-3, Cytochrome c).[17]

A secondary antibody conjugated to an enzyme is added, and a chemiluminescent substrate

is used to visualize the protein bands. The intensity of the bands indicates the expression

level of the target proteins.

Signaling Pathways and Mechanism of Action
DHA exerts its therapeutic effects through multiple complex signaling pathways, which differ

based on the target organism (malaria parasite vs. cancer cell).
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Antimalarial Mechanism of Action
The primary antimalarial action of DHA is initiated by the cleavage of its endoperoxide bridge.

This process is catalyzed by ferrous iron (Fe²⁺), which is abundant in the iron-rich heme groups

within the Plasmodium parasite that resides in red blood cells.[4] This reaction generates highly

reactive free radicals, including carbon-centered radicals and reactive oxygen species (ROS).

These radicals subsequently damage a wide array of biological macromolecules within the

parasite, such as proteins and lipids, leading to oxidative stress and ultimately, cell death.[4]

Antimalarial Mechanism of DHA
Dihydroartemisinin
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Iron-catalyzed generation of free radicals by DHA.

Anticancer Signaling Pathways
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DHA's anticancer effects are multifaceted, involving the induction of apoptosis (programmed

cell death) and the modulation of numerous signaling pathways that govern cell proliferation,

survival, and metastasis.[2]

A. Induction of Intrinsic Apoptosis: DHA is a potent inducer of apoptosis in cancer cells. A

primary mechanism involves the generation of ROS, which leads to oxidative stress.[18][19]

This triggers the intrinsic, or mitochondrial, pathway of apoptosis. Key events include the

upregulation of the BH3-only protein NOXA, which in turn activates the pro-apoptotic protein

Bak.[18][19] Bak activation leads to a loss of mitochondrial membrane potential, the release of

cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade (initiator

caspase-9 and effector caspase-3), culminating in cell death.[17][18][19]
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DHA-Induced Intrinsic Apoptosis Pathway
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Key steps in the DHA-induced mitochondrial apoptosis pathway.
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B. Modulation of Key Cancer Pathways: Beyond apoptosis, DHA influences a broad spectrum

of signaling cascades. It has been shown to inhibit several pro-survival and pro-proliferative

pathways while activating stress-response pathways.[2][20] This dual action contributes to its

potent antitumor activity across various cancer types.

Inhibited Pathways: Key pathways suppressed by DHA include mTOR (a central regulator of

cell growth), JAK/STAT (involved in inflammation and cell proliferation), Wnt/β-catenin

(critical in development and cancer), Hedgehog, and NF-κB (a key pro-survival factor).[2][3]

[20][21][22]

Activated Pathways: DHA activates stress-activated protein kinase (SAPK) pathways, such

as JNK and p38 MAPK, which can promote apoptosis in response to cellular stress.[2][3][20]

Overview of DHA's Effect on Cancer Signaling
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DHA modulates multiple pro- and anti-tumorigenic pathways.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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